

# An In-depth Technical Guide to the Intellectual Property and Patents of Benzgalantamine

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## Compound of Interest

Compound Name: Benzgalantamine

Cat. No.: B608969

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## Introduction

**Benzgalantamine** (marketed as ZUNVEYL®), also known as ALPHA-1062, is a new chemical entity and a prodrug of galantamine, a well-established acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type. Developed by Alpha Cognition Inc., **Benzgalantamine** is designed as a delayed-release oral tablet to mitigate the gastrointestinal side effects associated with immediate-release galantamine formulations, thereby potentially improving patient compliance and therapeutic outcomes.<sup>[1][2][3]</sup> This guide provides a detailed overview of the core intellectual property, patented technology, and key experimental data underpinning **Benzgalantamine**.

## Core Intellectual Property Landscape

The intellectual property portfolio for **Benzgalantamine** is robust, primarily focusing on its unique formulation and specific solid-state forms. This strategy provides multiple layers of protection, extending market exclusivity.

## Composition of Matter and Formulation Patents

The cornerstone of **Benzgalantamine**'s intellectual property is the patent family covering its novel, pH-dependent, delayed-release tablet formulation. This technology is designed to

bypass the stomach and release the prodrug in the small intestine, where the pH is 5.5 and above.[4][5] This targeted release is crucial for reducing gastrointestinal adverse events.[2]

A secondary but significant layer of protection comes from patents covering specific crystalline solid forms (polymorphs) of **Benzgalantamine** gluconate. These patents protect the distinct physical properties of the active pharmaceutical ingredient (API) which are critical for stability, manufacturing, and bioavailability.

Patent / Application No.	Title	Key Focus	Anticipated Expiration
US 12,208,167 B1 (Application No. 18/434,155)	Coated Tablets for pH-Dependent Release of Benzgalantamine	Claims a pharmaceutical tablet with a core containing Benzgalantamine and an enteric coating configured to dissolve at pH 5.5 and above. This is the core patent for the ZUNVEYL® formulation.[4][5][6]	2044[6][7]
US 11,795,176 B2	Solid Forms of ALPHA-1062 Gluconate	Protects a specific crystalline solid form of Benzgalantamine gluconate, designated "Form A," characterized by specific peaks in its powder X-ray diffraction (PXRD) pattern.[8]	2042[9]
US 12,157,743	Solid Forms of Alpha-1062 Gluconate	Covers "Form C," another distinct crystalline solid form of Benzgalantamine gluconate, providing further protection on the solid-state chemistry of the API.	>2041

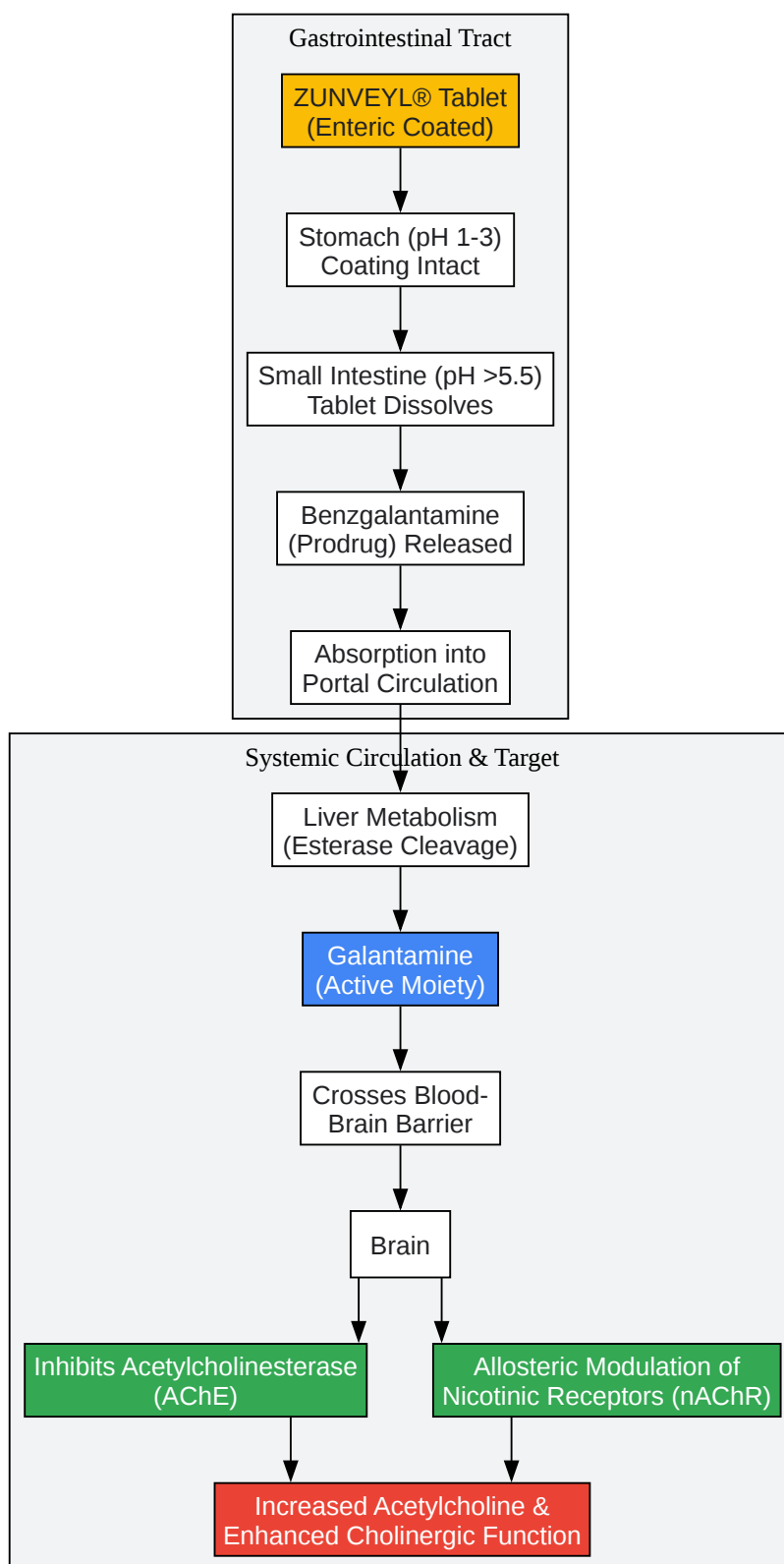
## Key Patent Claims Analysis (US 12,208,167 B1)

The primary claims of this patent revolve around the functional characteristics of the enteric coating and the resulting dissolution profile.

- **Composition Claim:** A pharmaceutical composition in the form of a tablet, comprising a tablet core (containing **Benzgalantamine** or a salt thereof) and an enteric coating that dissolves at a pH of 5.5 and above.[\[4\]](#)[\[6\]](#)
- **Dissolution Profile Claim:** The composition exhibits specific dissolution properties critical to its function:
  - **Acid Resistance:** At most 5% to 10% of **Benzgalantamine** is dissolved after 120 minutes in an acidic medium (pH 1.2).[\[4\]](#)
  - **Targeted Release:** At least 80% of **Benzgalantamine** is released after 45 to 60 minutes in a buffered medium at a pH of 5.5 or 6.8.[\[4\]](#)
- **Formulation Components:** The patent also covers embodiments where the tablet core includes specific excipients like binders (e.g., microcrystalline cellulose), lubricants (e.g., sodium stearyl fumarate), and is further coated with a film like Opadry before the application of the enteric coating.[\[4\]](#)[\[5\]](#)

## Mechanism of Action & Pharmacokinetics

The therapeutic action of **Benzgalantamine** is predicated on its conversion to its active moiety, galantamine. The patented formulation modifies the pharmacokinetic profile to enhance tolerability.



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**Caption: Benzgalantamine's journey from oral administration to CNS effect.**

# Clinical and Experimental Data

The approval of **Benzgalantamine** was granted via the 505(b)(2) regulatory pathway, leveraging the established safety and efficacy of galantamine. The key clinical studies were designed to demonstrate bioequivalence to existing galantamine formulations.[\[3\]](#)

## Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters from the pivotal bioequivalence studies. The analyte measured in plasma was galantamine.

Table 1: Steady-State Bioequivalence vs. Galantamine ER (Study ALPHA-1062-03)

Parameter	Benzgalantamine (ZUNVEYL®)5 mg Twice Daily	Galantamine ER (Razadyne® ER)8 mg Once Daily	Geometric Mean Ratio (%) <b>(90% Confidence Interval)</b>	Bioequivalence Outcome
AUC <sub>ss</sub>	~107% of Reference	100% (Reference)	107%	Achieved
C <sub>max,ss</sub>	~127% of Reference	100% (Reference)	126.88% (120.62 - 133.47)	Not Achieved (Higher C <sub>max</sub> )

Data sourced  
 from FDA Clinical  
 Pharmacology  
 Review and  
 company press  
 releases.[\[2\]](#)

Table 2: Single-Dose Bioequivalence vs. Galantamine IR (Fed State)

Parameter	Benzgalantamine (ZUNVEYL®)5 mg	Galantamine IR4 mg	Geometric Mean Ratio (%) (90% Confidence Interval)	Bioequivalence Outcome
AUC	Equivalent to Reference	100% (Reference)	Met criteria	Achieved
Cmax	Equivalent to Reference	100% (Reference)	Met criteria	Achieved
Data sourced from FDA Clinical Pharmacology Review.				

Table 3: Key Tolerability Finding

Metric	Observation	Source
Gastrointestinal Side Effects	≥90% reduction in GI side effects (nausea, vomiting, diarrhea) compared to existing galantamine treatments in Phase 1 studies.[1]	Alpha Cognition Inc.
Adverse Events in BE Studies	In the four bioequivalence studies, GI-related adverse events occurred in less than 2% of participants.[2]	FDA Filing Data

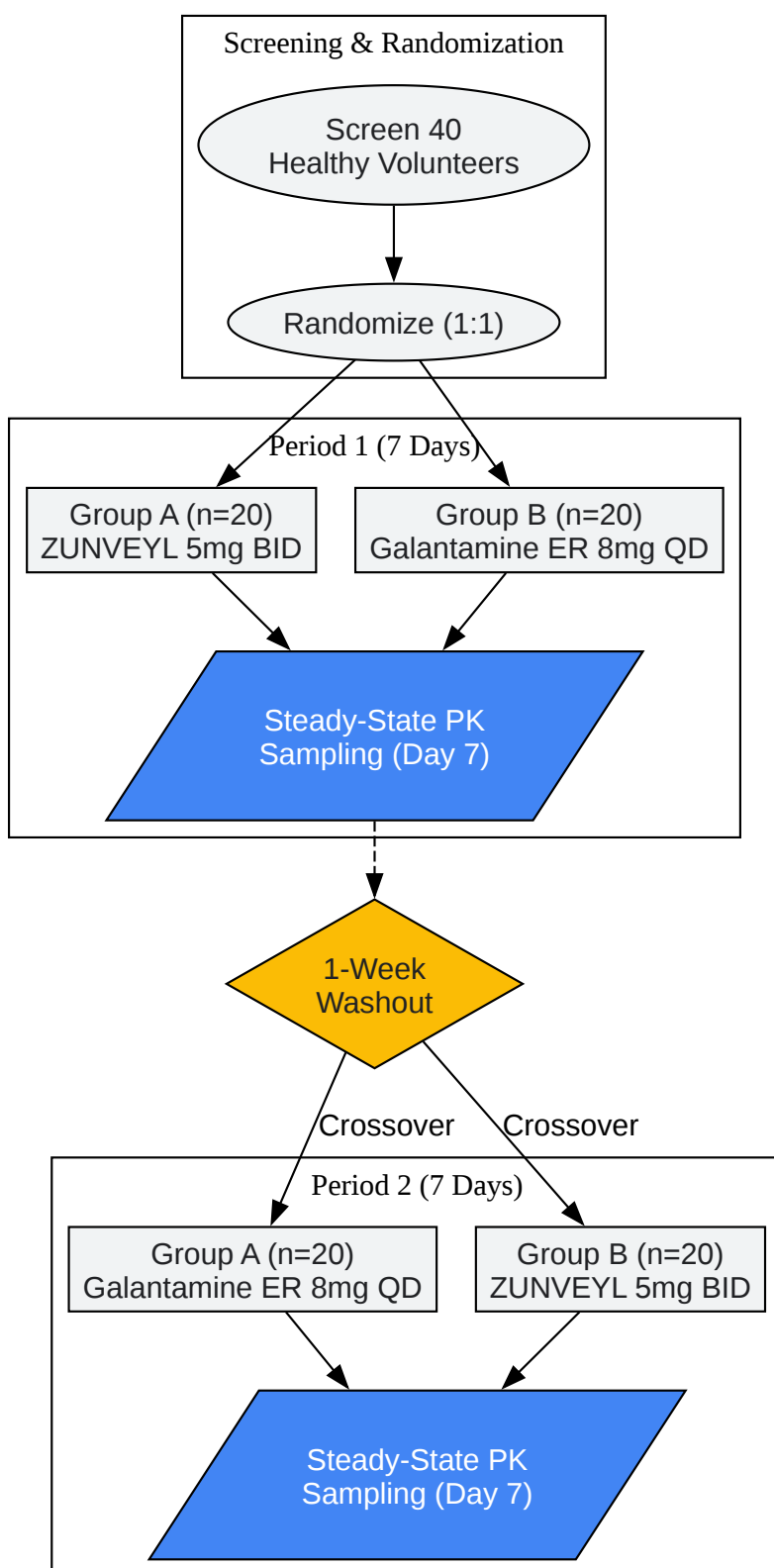
## Experimental Protocols

While complete, detailed internal protocols are proprietary, the design of the key bioequivalence studies has been publicly disclosed.

## Protocol: Steady-State Bioequivalence Study (ALPHA-1062-03)

- Objective: To compare the steady-state pharmacokinetic profile of **Benzgalantamine** delayed-release tablets with galantamine hydrobromide extended-release (ER) capsules.
- Design: A randomized, open-label, two-treatment, two-period crossover study.[\[2\]](#)
- Subjects: 40 healthy adult volunteers.[\[2\]](#)
- Treatment Arms:
  - Test: **Benzgalantamine** (ALPHA-1062) 5 mg tablets, administered twice daily for 7 days.[\[2\]](#)
  - Reference: Galantamine hydrobromide 8 mg ER capsules, administered once daily for 7 days.[\[2\]](#)
- Washout Period: A 1-week washout period separated the two treatment periods.[\[2\]](#)
- Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period at steady state (Day 7) to determine plasma concentrations of galantamine.
- Bioanalytical Method: (Assumed) Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the quantification of galantamine in plasma, as is standard for such studies.
- Endpoints:
  - Primary: Area under the plasma concentration-time curve at steady state (AUC<sub>ss</sub>) and maximum plasma concentration at steady state (C<sub>max,ss</sub>).
  - Secondary: Safety and tolerability.





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**Caption:** Workflow for the steady-state crossover bioequivalence study.

## Conclusion

The intellectual property surrounding **Benzgalantamine** is strategically constructed to protect its core innovation: a delayed-release formulation that improves the tolerability of galantamine. The key patents, US 12,208,167 B1 and those covering its crystalline forms, provide market exclusivity until 2044. Clinical data robustly supports the bioequivalence of **Benzgalantamine** to existing galantamine formulations in terms of systemic exposure (AUC) while demonstrating a significant reduction in gastrointestinal side effects. This combination of a strong patent portfolio and compelling clinical differentiation positions **Benzgalantamine** as a valuable therapeutic alternative in the management of Alzheimer's disease.

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